1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
The compound “1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, the complexes all show prominent UV-visible absorption bands between 350 and 450 nm assigned to transitions of 1 MLCT character . Additionally, the metal d-orbitals are destabilized through a π-donor contribution from the triazole rings .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the oxidation processes are cathodically shifted relative to those of related hexatriazole donor-based complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, none of the homoleptic complexes are emissive in room temperature fluid solutions, but Os is emissive at 77 K in an EtOH/MeOH glass (λmax 472 nm) .Scientific Research Applications
Antimicrobial Activity
The search for novel antimicrobial agents remains crucial due to the emergence of multidrug-resistant pathogens. Pyrimidine derivatives have demonstrated promising antimicrobial properties . Researchers have synthesized various pyrimidine-based compounds and evaluated their efficacy against bacterial and fungal strains. Investigating the antimicrobial potential of our compound could provide insights into its use as an antimicrobial agent.
Anti-Inflammatory and Analgesic Properties
Indole derivatives, which share structural similarities with our compound, have been studied for their anti-inflammatory and analgesic activities . Given the benzyl and pyrimidine components in our compound, it’s worth exploring its potential as an anti-inflammatory and pain-relieving agent. Understanding its mechanism of action could contribute to drug development in these therapeutic areas.
CDK4/6 Inhibition for Breast Cancer Treatment
Our compound’s pyrimidine and benzyl moieties resemble those found in ribociclib and palbociclib, selective CDK4/6 inhibitors used in breast cancer therapy . Investigating whether our compound exhibits similar CDK4/6 inhibitory activity could open new avenues for cancer treatment. CDK inhibitors play a crucial role in halting cell cycle progression, making them valuable targets in oncology research.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
6-benzyl-N-(3-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-17-8-7-11-19(14-17)26-24(30)21-15-20-23(29(21)16-18-9-3-2-4-10-18)27-22-12-5-6-13-28(22)25(20)31/h2-15H,16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEDGAPXPKVDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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